molecular formula C24H23N5O3S2 B12010333 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B12010333
M. Wt: 493.6 g/mol
InChI Key: HJNOJXNNHJTBNH-AFUMVMLFSA-N
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Description

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, methoxyphenyl groups, and a thiophene moiety

Preparation Methods

The synthesis of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl groups and the thiophene moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired quality of the compound .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets. Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and methoxyphenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The thiophene moiety may also contribute to the compound’s activity by enhancing its binding affinity and specificity. Understanding the molecular targets and pathways involved is essential for elucidating the compound’s effects and potential therapeutic applications .

Comparison with Similar Compounds

When compared to other similar compounds, 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide stands out due to its unique combination of structural features. Similar compounds include those with triazole rings and methoxyphenyl groups, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .

Properties

Molecular Formula

C24H23N5O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H23N5O3S2/c1-16-12-13-33-21(16)14-25-26-22(30)15-34-24-28-27-23(17-4-8-19(31-2)9-5-17)29(24)18-6-10-20(32-3)11-7-18/h4-14H,15H2,1-3H3,(H,26,30)/b25-14+

InChI Key

HJNOJXNNHJTBNH-AFUMVMLFSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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